

Application Notes and Protocols for In Vivo Studies with Enerisant

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enerisant, also known as TS-091, is a potent and highly selective histamine H3 receptor antagonist and inverse agonist.[1][2] It is a promising therapeutic candidate for neurocognitive disorders such as narcolepsy and cognitive impairments associated with neurodegenerative diseases.[1][3][4] **Enerisant** functions by blocking the inhibitory presynaptic H3 autoreceptors on histaminergic neurons, thereby increasing the release of histamine and other key neurotransmitters like dopamine, norepinephrine, and acetylcholine in the central nervous system. This modulation of neurotransmitter levels is believed to underlie its wake-promoting and pro-cognitive effects observed in preclinical studies.

These application notes provide detailed protocols for the preparation of **Enerisant** solutions for in vivo studies, along with a summary of its key properties and pharmacological actions to guide researchers in their experimental design.

Physicochemical Properties

Enerisant is typically supplied as a white crystalline powder with limited solubility in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO).



Property	Value	Reference
Molecular Formula	C22H30N4O3	
Molecular Weight	398.5 g/mol	_
Appearance	White crystalline powder	-
Solubility	Soluble in DMSO, limited solubility in water	
Stability	Stable under standard laboratory conditions. Stock solutions can be stored at -20°C for 1 month or -80°C for up to 6 months.	-

Signaling Pathway of Enerisant

Enerisant acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a presynaptic autoreceptor. By blocking this receptor, **Enerisant** disinhibits the histaminergic neuron, leading to an increased release of histamine. This, in turn, enhances the activity of other neurotransmitter systems involved in wakefulness and cognition.



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Caption: Signaling pathway of **Enerisant** as a histamine H3 receptor antagonist.

In Vivo Solution Preparation Protocols



Due to its limited aqueous solubility, **Enerisant** requires a vehicle for administration in in vivo studies. Below are established protocols for preparing **Enerisant** solutions. It is recommended to prepare working solutions fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Vehicle Formulations

Several vehicle formulations have been successfully used for in vivo administration of **Enerisant**. The choice of vehicle may depend on the specific experimental requirements and the route of administration.

Formulation	Composition	Achieved Solubility	Notes	Reference
Protocol 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL	Requires sonication for a clear solution.	
Protocol 2	10% DMSO, 90% (20% SBE- β-CD in Saline)	2.5 mg/mL	Requires sonication for a clear solution.	_
Protocol 3	10% DMSO, 90% Corn Oil	2.5 mg/mL	Requires sonication for a clear solution.	-

Detailed Preparation Protocol (Example using Formulation 1)

This protocol describes the preparation of 1 mL of **Enerisant** working solution at a concentration of 2.5 mg/mL.

Materials:

- Enerisant powder
- Dimethyl sulfoxide (DMSO)



- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes
- Vortex mixer
- Sonicator

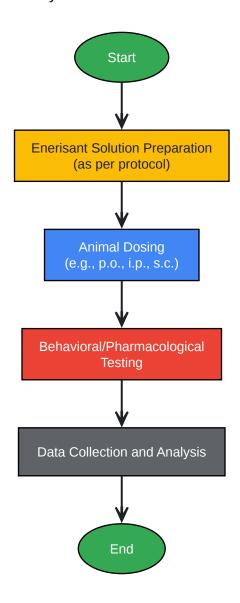
Procedure:

- Prepare a 25 mg/mL stock solution of Enerisant in DMSO.
 - Weigh the required amount of Enerisant powder.
 - Dissolve it in the appropriate volume of DMSO. For example, to prepare 100 μL of stock solution, dissolve 2.5 mg of Enerisant in 100 μL of DMSO.
- Add each solvent sequentially to a sterile microcentrifuge tube, vortexing after each addition.
 For a final volume of 1 mL:
 - Add 400 μL of PEG300.
 - Add 100 μL of the 25 mg/mL Enerisant stock solution in DMSO. Vortex thoroughly.
 - Add 50 μL of Tween-80. Vortex thoroughly.
 - \circ Add 450 μ L of sterile saline. Vortex thoroughly until a clear solution is obtained.
- If necessary, use a sonicator to ensure complete dissolution.
- The final concentration of the working solution will be 2.5 mg/mL.
- Administer the freshly prepared solution to the animals.



Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo studies with **Enerisant**, from solution preparation to data analysis.



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Caption: General experimental workflow for in vivo studies with **Enerisant**.

Preclinical In Vivo Effects

Enerisant has demonstrated significant pharmacological effects in rodent models. The effective dose range can vary depending on the specific endpoint being measured.



Effect	Species	Dose Range (p.o.)	Route	Reference
Attenuation of dipsogenia response	Rat	0.3 - 1 mg/kg	p.o.	
Dose-dependent H3 receptor occupancy	Rat	0.1 - 3 mg/kg (ED50 = 0.78 mg/kg)	p.o.	
Increased extracellular histamine in hypothalamus	Rat	1 mg/kg	s.c.	_
Increased extracellular dopamine and acetylcholine in mPFC	Rat	1 mg/kg	i.p.	-
Pro-cognitive effects	Rat	0.03 - 0.3 mg/kg	p.o.	_
Wake-promoting effects	Rat	3 - 10 mg/kg	p.o.	-

Safety and Handling

As with any research compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling **Enerisant**. For research use only. Not for human consumption.

Conclusion

These application notes provide a comprehensive guide for the preparation and use of **Enerisant** in in vivo research. The detailed protocols and summary of its pharmacological



properties are intended to facilitate the design and execution of robust preclinical studies to further investigate the therapeutic potential of this novel histamine H3 receptor antagonist.

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